molecular formula C16H14N2O4S2 B2732720 (Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 305376-82-3

(Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2732720
CAS No.: 305376-82-3
M. Wt: 362.42
InChI Key: IVAGRMBXBDRWGL-BENRWUELSA-N
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Description

The compound “(Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid” is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a 2-oxoindolin-3-ylidene moiety. Its IUPAC name delineates the following key features:

  • Thiazolidinone backbone: A five-membered ring containing sulfur (S), nitrogen (N), and a ketone group (4-oxo).
  • 2-Thioxo group: A sulfur atom replaces the oxygen in the thione (C=S) at position 2 of the thiazolidinone.
  • 2-Oxoindolin-3-ylidene substituent: A planar indole-derived fragment with a keto group at position 2 and a conjugated double bond (Z-configuration) linking it to the thiazolidinone.
  • Butanoic acid side chain: A branched carboxylic acid at position 2 of the thiazolidinone, with a methyl group at position 2.

Thiazolidinone derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The Z-configuration of the exocyclic double bond in the indolinylidene moiety is critical for maintaining planarity and electronic conjugation, which may influence bioactivity .

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-7(2)11(15(21)22)18-14(20)12(24-16(18)23)10-8-5-3-4-6-9(8)17-13(10)19/h3-7,11,20H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPCRZIXWQENGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indolin-2-one core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. One common method involves the condensation of appropriate precursors under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, research on N-Derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) demonstrated that these compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivative had a minimum inhibitory concentration (MIC) of 0.0040.03mg/mL0.004-0.03\,mg/mL, outperforming conventional antibiotics like ampicillin and streptomycin by 10–50 times against certain strains .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Strain
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 150.004 - 0.06Not specifiedTrichoderma viride

Anticancer Properties

The indole ring present in the compound is known for its anticancer properties. Various derivatives have been synthesized to evaluate their efficacy against cancer cell lines. Studies indicate that compounds featuring the indole scaffold can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Anti-diabetic Potential

Thiazolidine derivatives have been recognized for their role as oral anti-hyperglycemic agents in diabetes management. Compounds similar to (Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid have shown potential in regulating blood glucose levels through mechanisms involving insulin sensitization .

Case Study 1: Antibacterial Efficacy

In a study published in PMC, researchers evaluated the antibacterial activity of various thiazolidine derivatives, including those with the indole structure. The study found that these compounds exhibited strong antibacterial effects against multiple strains, with specific emphasis on their effectiveness against E. coli and M. flavus .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on indole-based compounds revealed their capability to inhibit tumor growth in vitro and in vivo models. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects and a mechanism involving the induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural homology with other thiazolidinone-indole hybrids but exhibits distinct substituents and functional groups. Below is a comparative analysis:

Compound Name (Structure) Core Structure Key Substituents Biological Activity (Reported)
(Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid Thioxothiazolidinone-indole Butanoic acid chain, 2-oxoindolin-3-ylidene (Z-configuration), methyl branch Not explicitly reported in evidence
Compound 5b Thioxothiazolidinone-indole Benzoic acid, 1-methylindole substituent, 3-hydroxyphenyl group Antibacterial, antifungal
(Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid Thioxothiazolidinone-indole Benzoic acid, unsubstituted indole Antibacterial, antifungal
Compound 5h Thioxothiazolidinone-indole Benzoic acid, 5-methoxyindole substituent Antibacterial, antifungal

Key Structural Differences :

  • Acid Chain: The target compound’s butanoic acid side chain may enhance solubility in polar environments compared to benzoic acid derivatives .
  • Steric Effects: The methyl branch on the butanoic acid chain in the target compound could influence steric interactions with biological targets.
Physicochemical and Pharmacokinetic Predictions
  • LogP : The methyl branch and hydrophobic indolinylidene group suggest moderate lipophilicity, balancing membrane permeability and solubility.
  • Metabolic Stability: The Z-configuration and rigid planar structure may reduce metabolic degradation compared to non-conjugated analogs.

Biological Activity

(Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, highlighting key findings from various studies, including antimicrobial efficacy, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that integrates an indole moiety with thioxothiazolidin and butanoic acid components. The structural formula can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This structure is pivotal in understanding its biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against a range of bacteria and fungi. For instance, research involving similar thioxothiazolidin derivatives has shown:

  • Broad-spectrum antibacterial activity : Compounds were tested against various Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.06 mg/mL, significantly outperforming traditional antibiotics like ampicillin and streptomycin .
BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli0.0150.030
Staphylococcus aureus0.0080.015
Enterobacter cloacae0.0040.008
Candida albicans0.0060.012

In particular, Enterobacter cloacae showed the highest sensitivity to these compounds, indicating a promising avenue for treating infections caused by resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on normal human lung fibroblast cells (MRC5) indicated that while the compounds exhibited significant antimicrobial activity, they also maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations . This balance is crucial for developing therapeutic agents that minimize adverse effects while maximizing efficacy.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound's structure is critical for its biological activity:

  • Thioxothiazolidin moiety : This component is essential for antibacterial activity due to its ability to interact with bacterial enzymes.
  • Indole ring system : Known for its role in various biological processes, modifications on this ring can enhance or diminish the compound's efficacy against specific pathogens.
  • Butanoic acid side chain : Influences solubility and membrane permeability, which are vital for bioavailability.

Research has shown that altering substituents on the indole or thiazolidine rings can lead to variations in potency and selectivity against different microbial strains .

Case Studies

A notable study evaluated a series of synthesized derivatives of thioxothiazolidin compounds, including those structurally similar to (Z)-3-methyl-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid:

  • Study Findings : All tested derivatives exhibited strong antibacterial activity with MIC values comparable or superior to standard antibiotics . The most active derivative showed an MIC of 0.004 mg/mL against E. coli, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityEvidence Source
SolventAcetic acidSolubilizes reactants
CatalystSodium acetate (1.0 equiv)Enhances Z-configuration
Reaction Time3 hours (reflux)Completes condensation
PurificationDMF/acetic acidRemoves unreacted aldehydes

What advanced spectroscopic techniques resolve ambiguities in the compound’s stereochemistry and functional group assignments?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of Z-configuration via crystal structure analysis (e.g., dihedral angles between thiazolidinone and indole moieties) .
  • ¹H/¹³C NMR : Key shifts include:
    • Indole C-3 proton : Downfield shift (δ 8.2–8.5 ppm) due to conjugation with thioxothiazolidinone .
    • Thiocarbonyl (C=S) : ¹³C signal at δ 190–195 ppm .
  • IR Spectroscopy : Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C=S) confirm core functional groups .

Note : Discrepancies in elemental analysis (e.g., C 60.13% calc. vs. 60.26% found in ) may arise from residual solvents; TGA/DSC can assess thermal stability and purity .

How should researchers design bioassays to evaluate antimicrobial activity while addressing solubility challenges?

Methodological Answer:

  • Solubility Optimization : Use DMSO (≤1% v/v) for stock solutions, diluted in assay media to avoid cytotoxicity .
  • Assay Design :
    • MIC Determination : Broth microdilution (e.g., against S. aureus and E. coli) with 24–48 hour incubation .
    • Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
  • Data Interpretation : Address contradictions (e.g., low in vitro activity vs. strong docking predictions) by validating membrane permeability via LC-MS/MS .

Q. Table 2: Example Bioactivity Data

DerivativeMIC (µg/mL)Docking Score (kcal/mol)Evidence Source
Parent Compound32–64-8.2
Fluoro-substituted8–16-9.5

What computational strategies predict the compound’s mechanism of action and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a validated antimicrobial target. Key steps:
    • Prepare ligand (Z-isomer) and receptor (PDB: 1C14) structures .
    • Validate docking poses with MD simulations (100 ns) to assess stability .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at indole C-5) with bioactivity using Hammett constants .

How can researchers resolve contradictions between elemental analysis and spectral data?

Methodological Answer:
Discrepancies (e.g., N% calc. 3.51 vs. found 3.67 in ) arise from:

  • Sample Purity : Repeat recrystallization (e.g., acetic acid → methanol) .
  • Alternative Techniques : Use HRMS to confirm molecular formula (e.g., [M+H]⁺ = 439.0521 for C₁₉H₁₄N₂O₅S₂) .
  • Thermogravimetric Analysis (TGA) : Quantify residual solvents (e.g., <1% weight loss below 150°C indicates purity) .

What strategies improve thermal stability for long-term storage?

Methodological Answer:

  • DSC/TGA Analysis : Identify decomposition onset (e.g., 220°C in ) to set storage limits .
  • Storage Conditions : Use desiccators at -20°C under argon to prevent oxidation of thioxo groups .

How are derivatives synthesized to study structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications :
    • Indole C-5 : Introduce halogens (e.g., F, Cl) via Vilsmeier-Haack formylation .
    • Thiazolidinone C-3 : Replace methyl with propanoic acid for solubility ().
  • Coupling Protocols : Use HATU/DIPEA in DMF for amide bond formation (e.g., 48% yield for pyrazole derivatives in ).

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